Glyceryl-2-13C trihexadecanoate

Catalog No.
S1939064
CAS No.
287111-33-5
M.F
C51H98O6
M. Wt
808.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl-2-13C trihexadecanoate

CAS Number

287111-33-5

Product Name

Glyceryl-2-13C trihexadecanoate

IUPAC Name

2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

808.3 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1

InChI Key

PVNIQBQSYATKKL-KRXTUEGCSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Glyceryl-2-13C trihexadecanoate, also known as 1,3-bis(hexadecanoyloxy)propan-2-yl hexadecanoate, is a triglyceride compound where glycerol is esterified with three hexadecanoic acid (palmitic acid) chains. The unique feature of this compound is the incorporation of the carbon-13 isotope at the second carbon position of the glycerol backbone. This isotopic labeling allows for advanced tracking and analysis in various biochemical studies. The chemical formula for glyceryl-2-13C trihexadecanoate is C51H98O6C_{51}H_{98}O_6, and it has a molecular weight of approximately 807.32 g/mol .

  • Oxidation: This reaction converts the triacylglycerol into its corresponding fatty acid and glycerol derivatives. Common reagents include potassium permanganate and hydrogen peroxide.
  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield glycerol and palmitic acid, typically using hydrochloric acid or sodium hydroxide as catalysts.
  • Transesterification: This involves exchanging the ester groups with other alcohols, leading to the formation of different triacylglycerol derivatives. Catalysts such as sodium methoxide or lipases are commonly used in this process.

Glyceryl-2-13C trihexadecanoate has significant biological relevance, particularly in lipid metabolism studies. It serves as a tracer in metabolic pathways, helping researchers understand how dietary fats are absorbed, distributed, and metabolized within biological systems. The isotopic labeling allows for precise tracking in experiments related to obesity, diabetes, and cardiovascular diseases, providing insights into how these conditions are influenced by fat intake .

The synthesis of glyceryl-2-13C trihexadecanoate typically involves esterification reactions between glycerol and hexadecanoic acid. The incorporation of the carbon-13 isotope is achieved at the second carbon position of the glycerol backbone. This process usually requires a catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure selective isotopic incorporation. Industrial production methods mirror these synthetic routes but utilize high-purity reagents and advanced purification techniques to achieve the desired isotopic enrichment .

Glyceryl-2-13C trihexadecanoate is utilized across various fields:

  • Scientific Research: It acts as a tracer in metabolic studies to investigate lipid metabolism pathways.
  • Biology: The compound aids in studying the absorption and distribution of dietary fats.
  • Medicine: It is relevant in research concerning obesity, diabetes, and cardiovascular diseases.
  • Industry: The compound is used in developing nutritional supplements and functional foods aimed at enhancing understanding of fat metabolism .

Studies involving glyceryl-2-13C trihexadecanoate focus on its interactions within lipid metabolism pathways. Research has shown that this compound can influence lipid absorption rates and metabolic responses in various biological systems. Its isotopic labeling provides a powerful tool for understanding how dietary fats interact with physiological processes, particularly in conditions that affect fat metabolism .

Several compounds share structural similarities with glyceryl-2-13C trihexadecanoate, particularly other triglycerides that may also be isotopically labeled or consist of different fatty acid chains. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
Glyceryl trihexadecanoateStandard triglyceride with three hexadecanoic acidsNo isotopic labeling; commonly found in fats
Glyceryl tri(palmitate)-1-13CSimilar structure but with palmitic acidContains carbon-13 isotope; used for metabolic studies
Glyceryl trioleateContains three oleic acid chainsDifferent fatty acid composition; commonly used in food products
Glyceryl trilinoleateContains three linoleic acid chainsRich in polyunsaturated fats; different health benefits

Glyceryl-2-13C trihexadecanoate's uniqueness lies primarily in its specific isotopic labeling at the second carbon position of glycerol, which allows for detailed metabolic tracking that other similar compounds may not provide .

XLogP3

21.9

Wikipedia

(2-~13~C)Propane-1,2,3-triyl trihexadecanoate

Dates

Modify: 2023-08-16

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